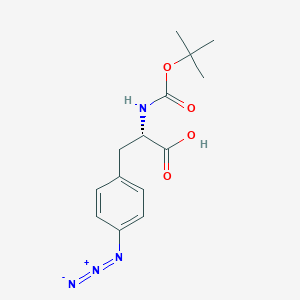

Boc-4-azido-L-phenylalanine

Vue d'ensemble

Description

Boc-4-azido-L-phenylalanine: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azide group attached to the phenyl ring. This compound is widely used in peptide synthesis and click chemistry due to its unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-azido-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azide group. The process can be summarized as follows:

Protection of the Amino Group: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.

Introduction of the Azide Group: Boc-L-phenylalanine is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to replace the halogen (usually bromine or chlorine) on the phenyl ring with an azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient stirring and temperature control to maintain consistent product quality.

Analyse Des Réactions Chimiques

Step 1: Iodination

L-Phenylalanine undergoes regioselective iodination at the para-position using I₂, HIO₃, H₂SO₄, and AcOH. The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism, yielding 4-iodo-L-phenylalanine (1 ) with >90% para-selectivity .

Step 2: Boc Protection

The α-amino group of 1 is protected with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-iodo-L-phenylalanine (2 ), preventing undesired side reactions during subsequent steps .

Step 3: Ullman-Type Azidation

2 undergoes Cu(I)-catalyzed azidation with NaN₃ in aqueous ethanol. Key features:

- Catalyst System : CuI with N,N'-dimethylethylenediamine (DMEDA) as a ligand improves reaction efficiency .

- Safety : Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) confirm the reaction poses minimal explosion risk (ΔT < 10°C) .

Step 4: Deprotection

The Boc group is removed under acidic conditions (e.g., TFA) to yield 4-azido-L-phenylalanine (4 ) .

Bioorthogonal Click Chemistry Reactions

The azide group in this compound enables versatile click chemistry applications:

Key Findings :

- CuAAC with propargyl-modified fluorophores (e.g., Alexa Fluor 488) achieves >95% conjugation efficiency in proteins .

- SPAAC minimizes copper toxicity in cellular systems, enabling real-time tracking of protein dynamics .

Photochemical Reactivity

Irradiation of the azide group generates a reactive nitrene intermediate, enabling:

- Intramolecular Crosslinking : Structural rearrangement in fluorescent proteins (e.g., GFP) alters emission spectra .

- Metal Coordination : Nitrenes form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for EPR/NMR studies .

Explosive Hazards of 4-Azido-L-Phenylalanine

While the Boc-protected derivative is stable, the deprotected form (4 ) exhibits explosive properties:

| Parameter | Value |

|---|---|

| Decomposition Onset | 106°C (DSC) |

| Adiabatic Self-Heating | Up to 193°C (ARC) |

| Maximum Pressure Rise | 1.2 bar/min |

Safety Recommendations :

Stability and Solubility

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

Boc-4-azido-L-phenylalanine is utilized as a key building block in the synthesis of peptides. Its azide functionality allows for selective incorporation into peptide chains, facilitating further modifications.

Case Studies:

- Research has demonstrated the incorporation of this compound into peptide sequences to create bioactive compounds with enhanced properties. For example, studies have shown that peptides containing this amino acid can be modified post-synthesis to introduce various functional groups, improving their efficacy in biological assays .

Click Chemistry

Overview:

The azide group in this compound makes it an ideal candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Applications:

- This reaction allows for the rapid and efficient formation of triazole linkages between biomolecules. Researchers have successfully employed this compound in synthesizing complex molecular architectures that are difficult to achieve through traditional methods .

Bioconjugation

Overview:

this compound plays a crucial role in bioconjugation techniques, enabling the attachment of biomolecules such as proteins and nucleic acids to surfaces or other molecules.

Case Studies:

- In one notable study, this compound was used to conjugate therapeutic agents to antibodies, enhancing targeted delivery systems for cancer therapies. This approach has shown promise in increasing the specificity and efficacy of treatments .

Drug Development

Overview:

The compound is instrumental in drug design and development, particularly for creating targeted therapies that require specific molecular interactions.

Applications:

- The incorporation of this compound into drug candidates has allowed researchers to develop molecules that can selectively bind to disease-related targets, improving therapeutic outcomes. For instance, studies have highlighted its use in developing inhibitors for specific enzymes involved in cancer progression .

Fluorescent Labeling

Overview:

this compound can be employed for fluorescent labeling in biological assays, aiding researchers in visualizing and tracking cellular processes.

Case Studies:

- Researchers have utilized this compound to label proteins within live cells, allowing for real-time observation of protein dynamics and interactions. The azide group facilitates the attachment of fluorescent tags through click chemistry, providing a powerful tool for studying cellular mechanisms .

Data Table: Summary of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Incorporation into peptides for further modifications | Enhanced bioactivity |

| Click Chemistry | Enables rapid formation of triazole linkages | Efficient molecular assembly |

| Bioconjugation | Attaches biomolecules to surfaces or other molecules | Improved targeted delivery |

| Drug Development | Creates targeted therapies with specific interactions | Increased therapeutic efficacy |

| Fluorescent Labeling | Labels proteins for visualization in assays | Real-time tracking of cellular processes |

Mécanisme D'action

The mechanism of action of Boc-4-azido-L-phenylalanine involves the reactivity of the azide group. Upon activation by UV light or reaction with an alkyne, the azide group forms reactive intermediates (nitrenes or triazoles) that can covalently bond with target molecules. This reactivity allows for the precise modification and labeling of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

4-Azido-L-phenylalanine: Lacks the Boc protecting group but has similar reactivity due to the azide group.

N-Boc-cis-4-azido-L-proline: Another azide-containing amino acid used in peptide synthesis.

Uniqueness: Boc-4-azido-L-phenylalanine is unique due to the presence of both the Boc protecting group and the azide group, which provides enhanced stability and reactivity. This combination makes it particularly useful in peptide synthesis and click chemistry applications .

Activité Biologique

Boc-4-azido-L-phenylalanine (Boc-4-AzF) is an unnatural amino acid that has garnered significant attention in biochemical and biophysical research due to its unique properties and versatility in protein engineering. This article delves into its biological activity, synthesis, applications, and safety considerations, supported by relevant data and case studies.

Overview of this compound

Boc-4-AzF is a derivative of L-phenylalanine, characterized by the presence of an azide group at the para position of the phenyl ring. The Boc (tert-butyloxycarbonyl) protecting group facilitates its incorporation into peptides and proteins, allowing for subsequent modifications through bioorthogonal reactions.

Synthesis and Reactivity

The synthesis of Boc-4-AzF typically involves a multi-step process starting from L-phenylalanine. One notable method includes a Cu(I)-catalyzed azidation reaction, which has been shown to be scalable and efficient while maintaining the stereochemistry of the α-carbon . The azide functional group allows for various chemical transformations, particularly through click chemistry, making it a valuable tool in chemical biology.

Table 1: Comparison of Synthesis Methods for Boc-4-AzF

Biological Activity

Boc-4-AzF exhibits several biological activities primarily due to its ability to be incorporated into proteins. Its azide group enables bioorthogonal reactions, which are crucial for labeling proteins without interfering with their natural functions. This property has been exploited in various studies:

- Protein Labeling : Boc-4-AzF can be incorporated into proteins in vivo using engineered tRNA synthetases, allowing for specific labeling with fluorescent tags or other probes .

- Photochemical Applications : Research indicates that upon UV irradiation, the azide group can generate reactive nitrene species that facilitate crosslinking within proteins, altering their properties such as fluorescence .

- Site-Specific Modifications : The compound allows for the introduction of bioorthogonal handles to proteins, enabling targeted drug delivery and imaging applications through click chemistry .

Case Study 1: Fluorescent Protein Engineering

In a study by Jones et al., Boc-4-AzF was incorporated into green fluorescent protein (GFP), resulting in enhanced photochemical control over its fluorescence properties. The incorporation allowed researchers to manipulate protein dynamics in real-time through light exposure .

Case Study 2: Targeted Drug Delivery

Research conducted by Schlesinger et al. demonstrated the use of Boc-4-AzF in developing photoswitchable ligands that could modulate protein activity dynamically. This approach showed promise in reducing side effects in therapeutic applications by controlling drug release in healthy tissues .

Safety Considerations

While Boc-4-AzF is a powerful tool in biochemical research, it is important to note its potential hazards. The compound has been reported to exhibit explosive characteristics when isolated, necessitating careful handling and storage protocols during synthesis and experimentation . Researchers are advised to conduct risk assessments and implement safety measures when working with this compound.

Propriétés

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199225 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-55-6 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-4-azido-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.